Compound Description: This compound is a dichlorophenylacrylonitrile derivative found to exhibit significant growth inhibition (GI50) of 0.56±0.03 μm against the MCF-7 breast cancer cell line. It also shows 260-fold selectivity for this cell line. []
Relevance: This compound shares the acrylonitrile moiety with the main compound, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide. The presence of a substituted phenyl group and a heterocycle are other structural similarities. The exploration of different heterocycles and substituents on the phenyl ring, as seen in this compound, provides insights into structure-activity relationships and could guide the design of analogs of the main compound with potentially enhanced activity. []
Compound Description: Similar to compound 5, this molecule is another dichlorophenylacrylonitrile derivative displaying potent growth inhibition against the MCF-7 breast cancer cell line (GI50 = 0.127±0.04 μm) and high selectivity (260-fold). []
Relevance: This compound, like compound 5, features the acrylonitrile core structure found in the main compound, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide. The presence of the 4-nitrophenyl group in both this compound and the main compound highlights the potential significance of this substituent for biological activity. Studies on compounds like this can be valuable in understanding the contribution of the nitro group and the overall pharmacophore of the main compound. []
(Z)-2-(2,6-dichloro-3-nitrophenyl)-3-(2-nitrophenyl)acrylonitrile (26) and (Z)-2-(2,6-dichloro-3-nitrophenyl)-3-(3-nitrophenyl)acrylonitrile (27)
Compound Description: These dichlorophenylacrylonitrile compounds demonstrated enhanced activity compared to analogs lacking the additional nitro group. []
Relevance: Both compounds are structurally analogous to the main compound, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide, sharing the acrylonitrile core and the presence of nitrophenyl groups. The variation in the position of the nitro group on the phenyl rings (2-nitrophenyl and 3-nitrophenyl) in these compounds compared to the main compound (4-nitrophenyl) allows for the exploration of the impact of positional isomerism on biological activity. []
Compound Description: This compound is a dichlorophenylacrylonitrile with a bromine substituent on the pyrrole ring. It shows enhanced solubility (211 μg/mL) compared to its analog without the bromine, highlighting the impact of halogenation on physicochemical properties. []
Relevance: Sharing the acrylonitrile moiety with the main compound, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide, this compound demonstrates the effect of introducing a bromine atom to a heterocyclic ring. While the main compound has a bromine substituent on the furan ring, this compound has it on the pyrrole ring. Comparing their activities and properties could provide insights into the role of the bromine atom's position and the choice of heterocycle. []
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (35) and (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (38)
Compound Description: These compounds are dichlorophenylacrylonitriles incorporating a 4-aminophenyl substituent. They exhibit sub-micromolar potency against a panel of cancer cell lines, demonstrating the potential of this structural motif. Compound 38, with an acetamide group, shows particularly high potency (10-206 nM) against various drug-resistant breast cancer cell lines. []
Relevance: These compounds illustrate the exploration of different substituents on the phenyl ring of the acrylonitrile core, which is also present in the main compound, N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide. The significant potency enhancement observed with the 4-aminophenyl group, especially in compound 38, suggests that modifications at this position, such as replacing the nitro group in the main compound with an amine or acetamide derivative, could lead to analogs with improved activity against breast cancer cell lines. []
Relevance: Although structurally different from N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide, this compound exemplifies the importance of balancing potency with other drug-like properties, such as plasma stability. The research highlights the need to consider metabolic stability during drug design and to explore structural modifications to improve this characteristic without compromising activity. This learning can be applied to the development of analogs of the main compound. []
Compound Description: This azepane derivative represents a successful optimization of compound 1. It maintains potent PKB-alpha inhibitory activity (IC50 = 4 nM) and demonstrates improved plasma stability, making it a more promising lead for drug development. []
Relevance: Similar to compound 1, this azepane-based molecule, while not directly analogous to N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide, emphasizes the significance of structure-activity relationship studies and the optimization of drug candidates. The researchers' ability to improve the plasma stability of the initial lead compound (1) by replacing the ester linkage with an amide bond, while retaining potency, provides a valuable lesson for drug design. This approach could be relevant when exploring modifications of the main compound to enhance its drug-like properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.